REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:7][CH:8]([C:9]([CH3:10])([CH3:11])[CH3:12])[C:13]([CH3:14])=[O:15])([CH3:5])([CH3:6])[CH3:16].[CH3:27][OH:28].[Cl:24][CH2:25][Cl:26].[OH:17][C:18]([C:19]([F:20])([F:21])[F:22])=[O:23]>>[NH2:7][CH:8]([C:9]([CH3:10])([CH3:11])[CH3:12])[C:13]([CH3:14])=[O:15]
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Name
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CC(=O)C(NC(=O)OC(C)(C)C)C(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)C(NC(=O)OC(C)(C)C)C(C)(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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CC(=O)C(N)C(C)(C)C
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Type
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product
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Smiles
|
CC(=O)C(N)C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |